

Overcoming solubility issues with LCB 03-0110 dihydrochloride

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Compound of Interest

Compound Name: LCB 03-0110 dihydrochloride

Cat. No.: B1150110

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Technical Support Center: LCB 03-0110 Dihydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **LCB 03-0110 dihydrochloride**.

Frequently Asked Questions (FAQs)

1. What is **LCB 03-0110 dihydrochloride**?

LCB 03-0110 dihydrochloride is a potent, multi-kinase inhibitor. It is primarily known as a c-Src kinase inhibitor, with an IC₅₀ of 1.3 nM.^{[1][2]} It also demonstrates potent inhibitory activity against the discoidin domain receptor (DDR) 2 family of tyrosine kinases, Bruton's tyrosine kinase (BTK), and spleen tyrosine kinase (Syk).^{[1][2]} Additionally, it has been shown to inhibit VEGFR-2 and the JAK/STAT3 signaling pathway.^[3]

2. What are the primary applications of **LCB 03-0110 dihydrochloride** in research?

LCB 03-0110 dihydrochloride is utilized in a variety of in vitro and in vivo research applications. Key areas of investigation include:

- **Wound Healing and Fibrosis:** It has been shown to suppress scar formation by inhibiting the activation of fibroblasts and macrophages.^{[4][5]}

- **Inflammation:** The compound inhibits the LPS-induced activation of macrophages and the production of inflammatory mediators.[1][4] It has also been studied for its anti-inflammatory effects in models of dry eye disease (DED) by reducing levels of IL-6, IL-8, and IL-17A.[6]
- **Cancer Research:** As an inhibitor of angiogenesis and key signaling pathways like c-Src, VEGFR-2, and JAK/STAT3, it is explored for its potential anti-cancer properties.[3]
- **Neurodegenerative Diseases:** Some studies suggest its potential as a therapeutic approach in neurodegeneration by reducing neurotoxic proteins.[7][8]

3. What is the mechanism of action of **LCB 03-0110 dihydrochloride**?

LCB 03-0110 dihydrochloride functions as an ATP-competitive inhibitor of multiple tyrosine kinases.[7][8] By binding to the ATP-binding site of kinases such as c-Src, DDR1, DDR2, VEGFR-2, and TIE-2, it blocks their phosphorylation activity and downstream signaling cascades.[3] This inhibition affects various cellular processes including proliferation, migration, and inflammatory responses.

Troubleshooting Guide: Overcoming Solubility Issues

Q1: I am having trouble dissolving **LCB 03-0110 dihydrochloride**. What are the recommended solvents and concentrations?

LCB 03-0110 dihydrochloride is soluble in both water and DMSO.[2][9] For consistent results, it is recommended to prepare fresh solutions.

Solubility Data

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)
Water	100	49.05
DMSO	100	49.05

Data sourced from multiple suppliers, slight variations may exist between batches.[2][9]

Another source suggests a solubility of 30 mg/mL (61.17 mM) in DMSO.[1]

Q2: My **LCB 03-0110 dihydrochloride** solution appears cloudy or has precipitates. What can I do?

If you observe cloudiness or precipitation, consider the following troubleshooting steps:

- **Sonication:** For solutions in DMSO, sonication is recommended to aid dissolution.[1]
- **Warming:** Gently warming the solution to 37°C can help increase solubility, especially for higher concentrations.
- **pH Adjustment:** For aqueous solutions, ensure the pH of your buffer is compatible with the compound's stability.
- **Fresh Solvent:** Use high-purity, anhydrous solvents to avoid introducing contaminants that may affect solubility.

Q3: How should I prepare stock solutions of **LCB 03-0110 dihydrochloride**?

To prepare stock solutions, use the following guidelines based on the molecular weight of 490.45 g/mol . Note that the actual molecular weight may vary slightly between batches due to hydration, so always refer to the Certificate of Analysis for batch-specific data.

Stock Solution Preparation Table

Desired Concentration	Volume of Solvent for 1 mg	Volume of Solvent for 5 mg
1 mM	2.04 mL	10.19 mL
5 mM	0.41 mL	2.04 mL
10 mM	0.20 mL	1.02 mL

For other masses, the volume can be calculated using the formula: $\text{Volume (mL)} = [\text{Mass (mg)} / 490.45 \text{ (g/mol)}] / [\text{Desired Concentration (mol/L)}] * 1000$

Experimental Protocols & Methodologies

In Vitro Kinase Assay

To determine the inhibitory activity of LCB 03-0110 on specific kinases (e.g., c-Src, DDR2), a common method is an in vitro kinase assay.

- Reagents: Recombinant active kinase, appropriate substrate (e.g., a peptide for phosphorylation), ATP, and LCB 03-0110 at various concentrations.
- Procedure:
 - Incubate the kinase with varying concentrations of LCB 03-0110.
 - Initiate the kinase reaction by adding the substrate and ATP.
 - Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 30°C).
 - Stop the reaction.
 - Quantify the phosphorylated substrate. This can be done using methods like radioactivity (if using ^{32}P -ATP), fluorescence, or luminescence-based assays that measure ATP consumption.
- Data Analysis: Calculate the IC₅₀ value, which is the concentration of LCB 03-0110 required to inhibit 50% of the kinase activity.

Cell-Based Autophosphorylation Assay

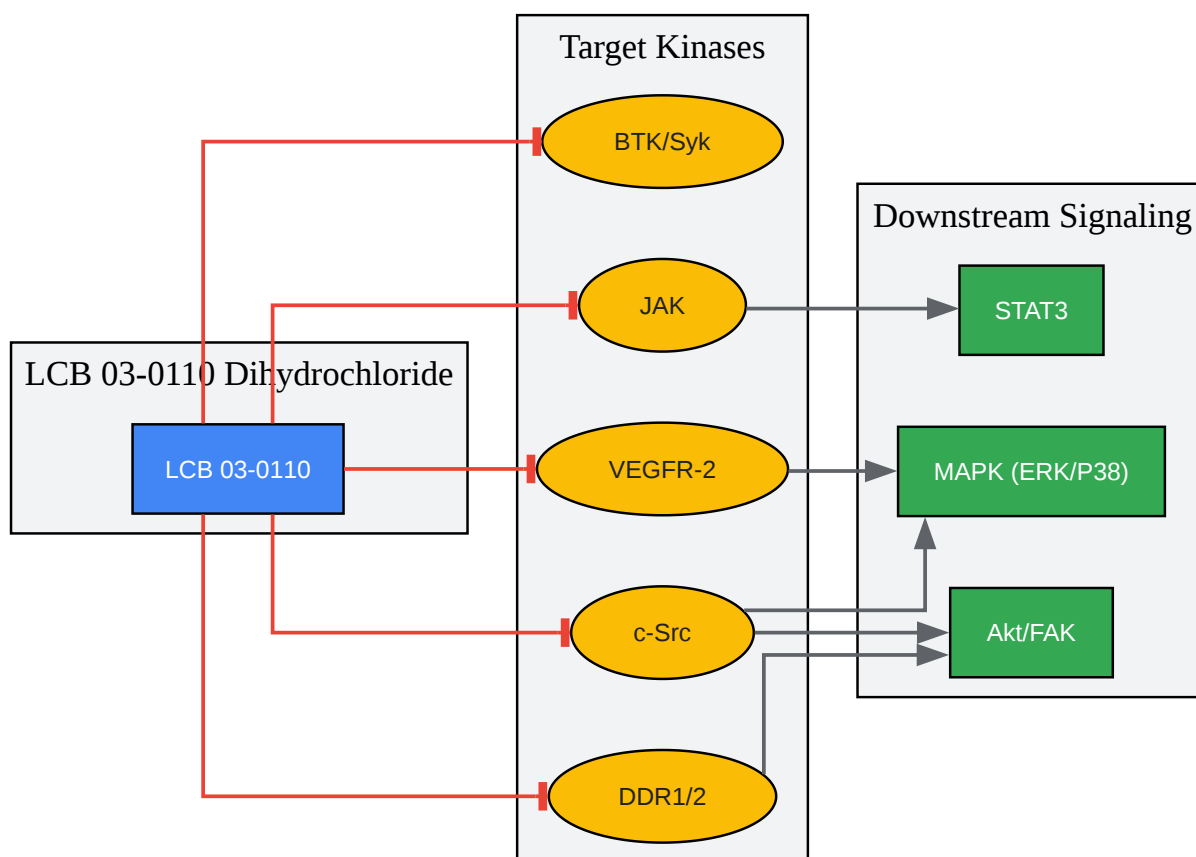
This assay is used to determine the effect of LCB 03-0110 on the autophosphorylation of a receptor tyrosine kinase (e.g., DDR1 or DDR2) in a cellular context.

- Cell Culture: Use cells that overexpress the kinase of interest (e.g., HEK293 cells transfected with DDR1 or DDR2).^{[7][8]}
- Treatment: Treat the cells with varying concentrations of LCB 03-0110 for a specified duration.

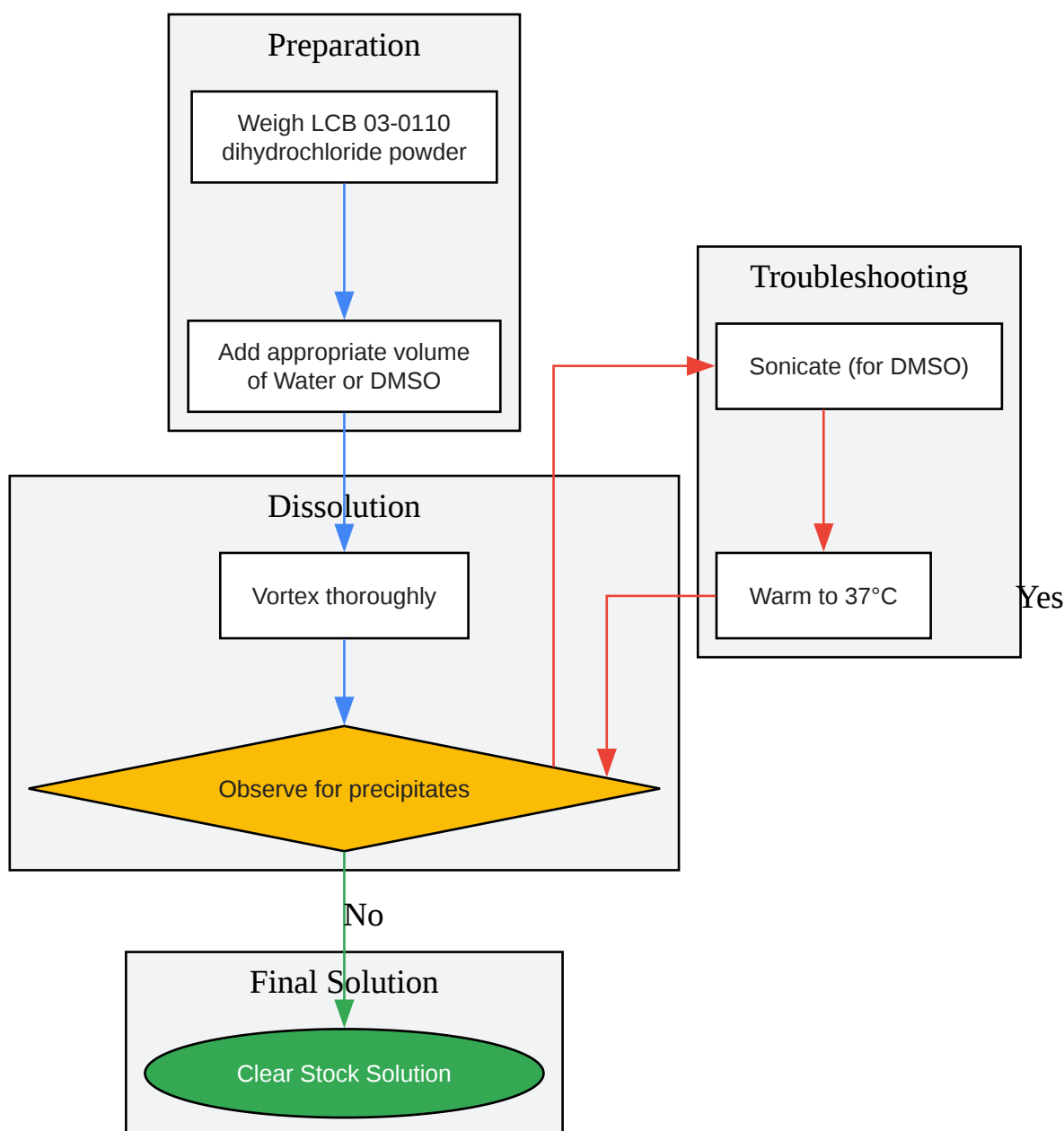
- Stimulation: Induce autophosphorylation of the receptor by adding its ligand (e.g., collagen for DDR1/2).
- Lysis and Analysis: Lyse the cells and analyze the phosphorylation status of the target kinase using Western blotting with a phospho-specific antibody.
- Quantification: Densitometry can be used to quantify the levels of the phosphorylated kinase relative to the total kinase protein.

Signaling Pathway Diagrams

Below are diagrams illustrating the key signaling pathways affected by **LCB 03-0110 dihydrochloride**.



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Caption: Mechanism of action of **LCB 03-0110 dihydrochloride**.[Click to download full resolution via product page](#)Caption: Workflow for dissolving **LCB 03-0110 dihydrochloride**.

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